2,4,5-trimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-trimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H26N4O3S and its molecular weight is 390.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,4,5-Trimethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide is a sulfonamide compound with potential therapeutic applications. This article reviews its biological activity, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The compound's structure, synthesis, and biological evaluations are discussed based on diverse research findings.
Chemical Structure and Properties
The compound has the following structural formula:
Molecular Characteristics
- Molecular Weight : 353.41 g/mol
- CAS Number : 691873-06-0
Antimicrobial Activity
Research has shown that sulfonamide compounds exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives of sulfonamides against multiple bacterial strains such as MRSA, E. coli, and K. pneumoniae. The tested compound demonstrated potent antibacterial activity with growth inhibition rates exceeding 85% against these pathogens .
Table 1: Antimicrobial Activity of Related Sulfonamide Compounds
Compound | Bacterial Strain | Growth Inhibition (%) |
---|---|---|
Compound A | MRSA | 95 |
Compound B | E. coli | 90 |
Compound C | K. pneumoniae | 88 |
Anti-inflammatory Activity
The compound's anti-inflammatory properties were assessed through in vivo models. It was found to significantly reduce inflammation, comparable to established anti-inflammatory drugs like indomethacin and celecoxib. The reduction in edema thickness was measured at various time points post-administration.
Table 2: Anti-inflammatory Effects of Sulfonamide Compounds
Compound | Edema Thickness Reduction (%) | Time Point (h) |
---|---|---|
Indomethacin | 96.6 | 6 |
Celecoxib | 94.7 | 6 |
Tested Compound | 92 | 6 |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2. Selectivity indices indicated that the compound preferentially inhibits COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects commonly associated with non-selective COX inhibitors.
Table 3: COX Inhibition Potency of Selected Compounds
Compound | IC50 (µM) | Selectivity Index (SI) |
---|---|---|
Indomethacin | 0.079 | N/A |
Celecoxib | 0.100 | N/A |
Tested Compound | 0.10–0.31 | 31.29–132 |
Case Studies
In a recent study, derivatives of the compound were synthesized and tested for their biological activities. The results indicated that modifications in the molecular structure could enhance both antimicrobial and anti-inflammatory properties, suggesting a pathway for developing more effective therapeutic agents .
Propiedades
IUPAC Name |
2,4,5-trimethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13-9-15(3)18(10-14(13)2)27(24,25)20-12-17-11-16(4)21-19(22-17)23-5-7-26-8-6-23/h9-11,20H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNNGDZXJVJHBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.